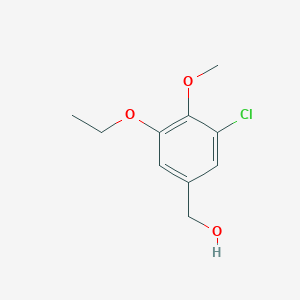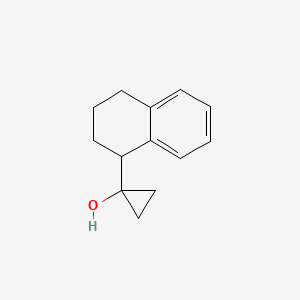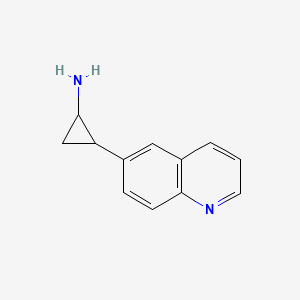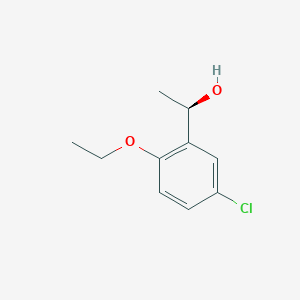![molecular formula C7H16ClNO2 B13596238 [3-(Dimethylamino)oxolan-3-yl]methanolhydrochloride](/img/structure/B13596238.png)
[3-(Dimethylamino)oxolan-3-yl]methanolhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Dimethylamino)oxolan-3-yl]methanolhydrochloride: is a chemical compound with the molecular formula C7H16ClNO2. It is a hydrochloride salt of [3-(dimethylamino)oxolan-3-yl]methanol, which is a derivative of oxolane (tetrahydrofuran) with a dimethylamino group and a methanol group attached to the third carbon atom of the oxolane ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(dimethylamino)oxolan-3-yl]methanolhydrochloride typically involves the following steps:
Formation of [3-(dimethylamino)oxolan-3-yl]methanol: This can be achieved by reacting oxolane with dimethylamine in the presence of a suitable catalyst.
Conversion to Hydrochloride Salt: The resulting [3-(dimethylamino)oxolan-3-yl]methanol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
化学反応の分析
Types of Reactions:
Oxidation: [3-(Dimethylamino)oxolan-3-yl]methanolhydrochloride can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can participate in substitution reactions where the dimethylamino group or the methanol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of substituted oxolane derivatives.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [3-(dimethylamino)oxolan-3-yl]methanolhydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxolane ring provides structural stability. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
類似化合物との比較
[3-(Dimethylamino)oxolan-3-yl]methanol: The parent compound without the hydrochloride salt.
[3-(Methylamino)oxolan-3-yl]methanol: A similar compound with a methylamino group instead of a dimethylamino group.
[3-(Dimethylamino)oxolan-3-yl]ethanol: A compound with an ethanol group instead of a methanol group.
Uniqueness:
- The presence of the hydrochloride salt enhances the solubility and stability of the compound.
- The dimethylamino group provides unique electronic properties that can influence its reactivity and interactions with other molecules.
特性
分子式 |
C7H16ClNO2 |
|---|---|
分子量 |
181.66 g/mol |
IUPAC名 |
[3-(dimethylamino)oxolan-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8(2)7(5-9)3-4-10-6-7;/h9H,3-6H2,1-2H3;1H |
InChIキー |
PIPRRTAKZRXJKV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1(CCOC1)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetic acid](/img/structure/B13596162.png)
![4-[(1S)-1-aminoethyl]-3-chlorophenol](/img/structure/B13596171.png)






![Alpha-[(methylamino)methyl]-4-(methylsulfonyl)benzenemethanol](/img/structure/B13596203.png)




